molecular formula C7H9NO3 B2618720 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid CAS No. 1260621-17-7

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid

Cat. No.: B2618720
CAS No.: 1260621-17-7
M. Wt: 155.153
InChI Key: MNAFCYLVSKHGSF-UHFFFAOYSA-N
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Description

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H9NO3. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by an isopropyl group attached to the oxazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

  • 4-Isopropylisoxazole-3-carboxylic acid
  • 4-Methylisoxazole-3-carboxylic acid
  • 4-Phenylisoxazole-3-carboxylic acid

Comparison: 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

4-propan-2-yl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)5-3-11-8-6(5)7(9)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAFCYLVSKHGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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